Bicyclo[4.2.0]oct-7-en-2-one, 7-butyl-8-(methylseleno)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[420]oct-7-en-2-one, 7-butyl-8-(methylseleno)- is a complex organic compound characterized by its unique bicyclic structure This compound is part of the bicyclo[42
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.0]oct-7-en-2-one, 7-butyl-8-(methylseleno)- typically involves a multi-step process. One common method includes the use of a rhodium (I) complex as a catalyst. The synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne . This method is notable for its efficiency and the incorporation of a flexible NHC-based pincer ligand, which facilitates the orthogonal mechanistic demands of the transformations.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]oct-7-en-2-one, 7-butyl-8-(methylseleno)- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2, Cl2), Nucleophiles (e.g., NH3, OH-)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Bicyclo[4.2.0]oct-7-en-2-one, 7-butyl-8-(methylseleno)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which bicyclo[4.2.0]oct-7-en-2-one, 7-butyl-8-(methylseleno)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]oct-7-ene: A simpler analog without the butyl and methylseleno substituents.
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: Another bicyclic compound with different functional groups.
Uniqueness
Bicyclo[4.2.0]oct-7-en-2-one, 7-butyl-8-(methylseleno)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the butyl and methylseleno groups can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
Bicyclo[4.2.0]oct-7-en-2-one, 7-butyl-8-(methylseleno)- is a complex organic compound with significant potential in various biological applications. Its unique bicyclic structure and the presence of specific substituents, such as butyl and methylseleno groups, contribute to its intriguing biological activity. This article reviews the biological properties, synthesis, and potential therapeutic applications of this compound based on diverse scientific literature.
Property | Details |
---|---|
CAS Number | 820963-21-1 |
Molecular Formula | C13H20OSe |
Molecular Weight | 271.27 g/mol |
IUPAC Name | 7-butyl-8-methylselanylbicyclo[4.2.0]oct-7-en-2-one |
InChI Key | PMLOAZRRCQQDFG-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of bicyclo[4.2.0]oct-7-en-2-one, 7-butyl-8-(methylseleno)- typically involves multi-step organic reactions. Common methods include:
- Rhodium-Catalyzed Reactions : Utilizing rhodium (I) complexes for head-to-tail homocoupling of terminal alkynes.
- Zipper Annulation : Following the coupling step with zipper annulation to form the bicyclic structure.
- Optimization Techniques : Adjusting temperature, pressure, and catalyst concentrations to maximize yield and purity.
Anticancer Properties
Recent studies have indicated that bicyclo[4.2.0]oct-7-en-2-one derivatives exhibit significant anticancer activity:
- Case Study : A study evaluated the cytotoxic effects of various bicyclic compounds against human cancer cell lines (Jurkat, K562, U937, HL60). The results showed that these compounds had IC50 values ranging from 0.021 µM to 0.048 µM, indicating potent anticancer properties .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Research Findings : In vitro studies demonstrated that derivatives of bicyclo[4.2.0]oct-7-en-2-one exhibited antibacterial and antifungal activities against a range of pathogens . The presence of the methylseleno group was particularly noted to enhance these activities.
The biological effects of bicyclo[4.2.0]oct-7-en-2-one are believed to be mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Signal Transduction Modulation : It could alter signaling pathways by binding to receptor sites on cellular membranes.
Comparative Analysis with Similar Compounds
Bicyclo[4.2.0]oct-7-en-2-one can be compared with other bicyclic compounds to highlight its unique properties:
Compound | Anticancer Activity | Antimicrobial Activity |
---|---|---|
Bicyclo[4.2.0]oct-7-en-2-one | High | Moderate |
Bicyclo[4.2.1]nona derivatives | Moderate | High |
Bicyclo[3.3.0]octane derivatives | Low | Low |
Properties
CAS No. |
820963-21-1 |
---|---|
Molecular Formula |
C13H20OSe |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
7-butyl-8-methylselanylbicyclo[4.2.0]oct-7-en-2-one |
InChI |
InChI=1S/C13H20OSe/c1-3-4-6-10-9-7-5-8-11(14)12(9)13(10)15-2/h9,12H,3-8H2,1-2H3 |
InChI Key |
PMLOAZRRCQQDFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C2C1CCCC2=O)[Se]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.